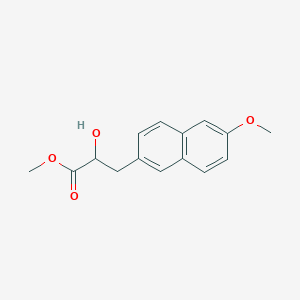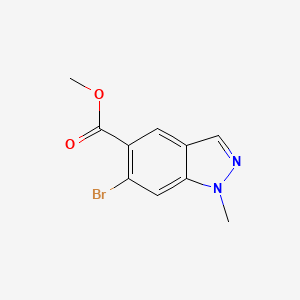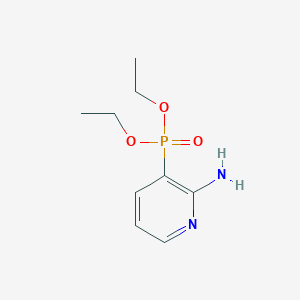![molecular formula C11H12F6O6S B13690001 Ethyl (4R,5R)-4,5-Dimethyl-5-(trifluoromethyl)-3-[[(trifluoromethyl)sulfonyl]oxy]-4,5-dihydrofuran-2-carboxylate](/img/structure/B13690001.png)
Ethyl (4R,5R)-4,5-Dimethyl-5-(trifluoromethyl)-3-[[(trifluoromethyl)sulfonyl]oxy]-4,5-dihydrofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (4R,5R)-4,5-Dimethyl-5-(trifluoromethyl)-3-[[(trifluoromethyl)sulfonyl]oxy]-4,5-dihydrofuran-2-carboxylate is a complex organic compound characterized by the presence of trifluoromethyl groups and a dihydrofuran ring. This compound is notable for its unique structural features, which include multiple trifluoromethyl groups and a sulfonyl ester moiety. These features make it a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of Ethyl (4R,5R)-4,5-Dimethyl-5-(trifluoromethyl)-3-[[(trifluoromethyl)sulfonyl]oxy]-4,5-dihydrofuran-2-carboxylate involves several steps, typically starting with the preparation of the dihydrofuran ring. The synthetic route often includes the following steps:
Formation of the Dihydrofuran Ring: This step involves the cyclization of suitable precursors under acidic or basic conditions.
Introduction of Trifluoromethyl Groups: Trifluoromethyl groups are introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride under conditions that promote radical or nucleophilic substitution.
Esterification: The final step involves the esterification of the carboxylate group with ethanol in the presence of a catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl (4R,5R)-4,5-Dimethyl-5-(trifluoromethyl)-3-[[(trifluoromethyl)sulfonyl]oxy]-4,5-dihydrofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The trifluoromethyl and sulfonyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major products formed from these reactions include ketones, carboxylic acids, alcohols, alkanes, and various substituted derivatives.
Scientific Research Applications
Ethyl (4R,5R)-4,5-Dimethyl-5-(trifluoromethyl)-3-[[(trifluoromethyl)sulfonyl]oxy]-4,5-dihydrofuran-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules with trifluoromethyl groups.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl (4R,5R)-4,5-Dimethyl-5-(trifluoromethyl)-3-[[(trifluoromethyl)sulfonyl]oxy]-4,5-dihydrofuran-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with hydrophobic pockets in proteins. The sulfonyl ester moiety can undergo hydrolysis, releasing active intermediates that modulate biological pathways.
Comparison with Similar Compounds
Ethyl (4R,5R)-4,5-Dimethyl-5-(trifluoromethyl)-3-[[(trifluoromethyl)sulfonyl]oxy]-4,5-dihydrofuran-2-carboxylate can be compared with other similar compounds, such as:
Ethyl (4R,5R)-4,5-Dimethyl-5-(trifluoromethyl)-3-hydroxy-4,5-dihydrofuran-2-carboxylate: This compound lacks the sulfonyl ester moiety, resulting in different chemical reactivity and biological activity.
Ethyl (4R,5R)-4,5-Dimethyl-5-(trifluoromethyl)-3-methoxy-4,5-dihydrofuran-2-carboxylate: The presence of a methoxy group instead of a sulfonyl ester alters the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its combination of trifluoromethyl and sulfonyl ester groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12F6O6S |
|---|---|
Molecular Weight |
386.27 g/mol |
IUPAC Name |
ethyl 2,3-dimethyl-2-(trifluoromethyl)-4-(trifluoromethylsulfonyloxy)-3H-furan-5-carboxylate |
InChI |
InChI=1S/C11H12F6O6S/c1-4-21-8(18)7-6(23-24(19,20)11(15,16)17)5(2)9(3,22-7)10(12,13)14/h5H,4H2,1-3H3 |
InChI Key |
BDPKIUMRBMCKGY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(C(O1)(C)C(F)(F)F)C)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Methyl 2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoate](/img/structure/B13689979.png)
![Pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B13689987.png)




